molecular formula C16H18BrNO2 B5640112 (5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine CAS No. 355382-43-3

(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine

Cat. No. B5640112
CAS RN: 355382-43-3
M. Wt: 336.22 g/mol
InChI Key: DSXHTINNJDZLIB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" involves the reaction of specific bromo-methoxy compounds with amines. For instance, the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines is described, highlighting a method that furnishes high yields up to 98% (Aquino et al., 2015). This approach underlines the efficiency and environmental friendliness of the synthesis process.

Molecular Structure Analysis

The molecular structure of compounds closely related to "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" has been elucidated through crystallographic studies. Zhu and Qiu (2011) synthesized two Schiff bases and determined their crystal structures, showcasing the compounds' configurations and intermolecular interactions, which are crucial for understanding the molecular architecture and potential reactivity patterns (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of related compounds include interactions such as intermolecular hydrogen bonding and Br···O interactions, forming chain structures that are significant for the compound's stability and potential applications. The study by Zhu and Qiu (2011) on Schiff bases derived from 5-bromo-3-methoxysalicylaldehyde presents an example of these chemical properties and reactions, highlighting the structural features that influence the compound's behavior (Zhu & Qiu, 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are often determined by the compound's molecular structure and intermolecular forces. However, specific data on "(5-bromo-2-methoxybenzyl)(4-methoxybenzyl)amine" were not directly found in the available literature, suggesting a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding the compound's applications and behavior in different environments. For example, the reactivity of 5-bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one towards primary aliphatic amines, leading to highly functionalized pyrroles, provides insight into the compound's chemical behavior and potential for synthesis of novel derivatives (Zanatta et al., 2021).

properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO2/c1-19-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)20-2/h3-9,18H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXHTINNJDZLIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353364
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromo-2-methoxyphenyl)methyl][(4-methoxyphenyl)methyl]amine

CAS RN

355382-43-3
Record name 1-(5-Bromo-2-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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